2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the purine family, which is characterized by a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as guanine derivatives, with benzyl halides.
Introduction of the Sulfanylacetamide Group: The sulfanylacetamide group is introduced through nucleophilic substitution reactions, where the purine core reacts with sulfanylacetamide derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted purine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-Purine-2,6-Dione Derivatives: These compounds share a similar purine core structure and exhibit comparable biological activities.
N-Phenylacetamide Derivatives: These compounds have a similar sulfanylacetamide group and are investigated for their potential therapeutic applications.
Uniqueness
2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is unique due to the presence of the benzyl group and the specific arrangement of functional groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-19-13-12(14(23)20(2)16(19)24)21(8-10-6-4-3-5-7-10)15(18-13)25-9-11(17)22/h3-7H,8-9H2,1-2H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAUQUBCGDVYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.